(5Z,7E)-Dodecadien-1-yl Propanoate
Description
Properties
CAS No. |
83959-30-2 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.386 |
IUPAC Name |
dodeca-5,7-dien-1-ol;propanoic acid |
InChI |
InChI=1S/C12H22O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3(4)5/h5-8,13H,2-4,9-12H2,1H3;2H2,1H3,(H,4,5) |
InChI Key |
ZNAGCPHEJFWMQY-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=CCCCCO.CCC(=O)O |
Synonyms |
(5Z,7E)- 5,7-Dodecadien-1-ol, propanoate, (E,Z)-5,7-Dodecadien-1-ol, propanoate |
Origin of Product |
United States |
Isolation, Identification, and Endogenous Presence
Advanced Chromatographic and Spectroscopic Identification Techniques
Microchemical Derivatization for Double Bond Position and Configuration Elucidation
To confirm the identity of conjugated dienes like (5Z,7E)-Dodecadien-1-yl Propanoate, researchers employ specific chemical reactions that target the double bonds. These reactions create products whose structures, when analyzed, reveal the original positions of the double bonds.
One classic and definitive method is micro-ozonolysis . In this technique, a small sample of the pheromone extract is treated with ozone, which cleaves the carbon-carbon double bonds. The resulting ozonide is then reduced, yielding aldehyde fragments. For a dodecadien-1-yl propanoate with double bonds at the 5 and 7 positions, ozonolysis would be expected to produce specific aldehyde fragments. By identifying these fragments using GC-MS, the original locations of the double bonds at C-5 and C-7 can be unequivocally confirmed. This method was instrumental in determining the structure of related 5,7-dodecadiene pheromone components in Dendrolimus species. researchgate.net
Another powerful derivatization technique involves the use of dimethyl disulfide (DMDS) . semanticscholar.org DMDS adds across the double bonds of an alkene in the presence of an iodine catalyst, forming a bis(methylthio) adduct. researchgate.net When a compound containing a conjugated diene system is derivatized, it can form diadducts. researchgate.net
The resulting thioether derivatives are then analyzed by GC-MS. The key advantage of this method is that the mass spectra of the DMDS adducts show highly predictable and diagnostic fragmentation patterns. nih.gov Cleavage of the carbon-carbon bond between the two carbons that were originally part of the double bond, and are now attached to the methylthio (SCH₃) groups, is characteristic. The masses of the resulting fragment ions allow for the unambiguous assignment of the original double bond positions along the alkyl chain. researchgate.netnih.gov While this method is well-established for monounsaturated compounds, its application to polyunsaturated molecules like dienes can be more complex but provides crucial structural information that might be difficult to obtain otherwise. nih.gov
These derivatization procedures, combined with the analysis of mass spectra and Kovats retention indices from gas chromatography of the underivatized compound, provide a robust and conclusive identification of the molecule's structure. researchgate.netresearchgate.net
Quantitative Analysis of Endogenous Pheromone Components in Biological Tissues
Quantitative analysis of pheromone gland extracts is essential to understand the natural composition of the pheromone blend released by an insect. The specific ratio of components is often critical for biological activity. This compound has been identified as a component of the female sex pheromone blend in several species of pine caterpillar moths of the genus Dendrolimus. researchgate.netresearchgate.net In these cases, it is typically present as a minor component alongside the more abundant alcohol and acetate (B1210297) analogues.
Analysis of single pheromone gland solvent extracts from Dendrolimus tabulaeformis females revealed a five-component blend. The relative amounts were determined by GC-MS analysis, showing that the propionate (B1217596) ester is a minor constituent compared to the corresponding alcohol and acetate. researchgate.net
Table 1: Relative Abundance of Endogenous Pheromone Components in Dendrolimus tabulaeformis
| Compound | Relative Amount |
|---|---|
| (5Z,7E)-5,7-Dodecadien-1-ol | 100 |
| (5Z,7E)-5,7-Dodecadien-1-yl Acetate | 96 |
| (Z)-5-Dodecen-1-ol | 86 |
| (Z)-5-Dodecenyl Acetate | 39 |
| This compound | 8 |
Data sourced from single gland solvent extracts. researchgate.net
Similarly, research on Dendrolimus suffuscus identified this compound as part of a four-component pheromone blend. researchgate.net
Table 2: Identified Endogenous Pheromone Components in Dendrolimus suffuscus
| Compound |
|---|
| (Z,E)-5,7-Dodecadienal |
| (Z)-5-Dodecenol |
| (Z,E)-5,7-Dodecadienyl Acetate |
| (Z,E)-5,7-Dodecadien-1-yl Propionate |
Quantitative ratio data for this species was not specified in the same manner. researchgate.net
In a related species, Dendrolimus kikuchii, the propionate was not detected, but the quantitative analysis of its pheromone blend highlights how the ratios of the main components can be determined. Solvent extraction of female glands yielded a ratio of 100:18:0.6 for (5Z,7E)-5,7-dodecadien-1-yl acetate, (5Z,7E)-5,7-dodecadien-1-ol, and (5Z)-5-dodecenyl acetate, respectively. researchgate.net This underscores the importance of precise quantitative measurements in defining the specific chemical signature of a species.
These studies collectively demonstrate that while this compound is a confirmed endogenous component in the pheromone glands of certain moths, it constitutes a small fraction of the total pheromone blend.
Biosynthetic Pathways and Molecular Mechanisms
Enzymatic Steps in (5Z,7E)-Dodecadien-1-yl Propanoate Production
The biosynthesis of this compound, a primary component of the sex pheromone of the pine caterpillar moth, Dendrolimus punctatus, is a multi-step process that begins with common fatty acid metabolism. mdpi.comdoktornarabote.ru The pathway involves desaturation, chain shortening, reduction, and finally, esterification.
The production of the characteristic 5,7-diene system can occur through two alternative routes. harvard.edulu.se One pathway involves the E11-desaturation of (Z)-9-hexadecenoic acyl to produce (Z9,E11)-hexadecadienoic acyl. The other route utilizes the E9-desaturation of (Z)-7-tetradecenoic acyl to form (Z7,E9)-tetradecadienoic acyl. harvard.edulu.se Both of these dienoic intermediates can then be chain-shortened to generate the (Z5,E7)-dodecadienoic acyl precursor. harvard.edulu.se This precursor is subsequently reduced to (5Z,7E)-dodeca-5,7-dien-1-ol. mdpi.comresearchgate.net The final step in the formation of this compound is the esterification of this alcohol.
The general biosynthesis of Type I moth pheromones, to which this compound belongs, typically starts with C16 (palmitic) or C18 (stearic) saturated fatty acids. nih.gov These are then modified by a series of enzymes including desaturases, which introduce double bonds, followed by limited chain-shortening through β-oxidation. nih.govpnas.org The resulting fatty acyl precursor is then reduced to an alcohol by a fatty acyl reductase (FAR). nih.gov This alcohol can be the final pheromone component or can be further modified by an acetyltransferase or an oxidase. harvard.edu
Characterization of Desaturases Involved in Diene Formation
The formation of the conjugated diene system in this compound is a critical step catalyzed by specialized desaturase enzymes. Research on Dendrolimus punctatus has led to the characterization of several desaturases with unique properties that contribute to the synthesis of this pheromone component. harvard.edulu.senih.gov
Five cDNAs encoding desaturases were identified from the female pheromone gland of D. punctatus. lu.senih.gov Functional expression of these desaturases revealed their specific roles in the biosynthetic pathway. Two desaturases belonging to the Δ11-subfamily, Dpu-Δ11(1)-APSQ and Dpu-Δ11(2)-LPAE, were shown to produce unsaturated fatty acyls that are precursors to the final pheromone components after chain shortening and reduction. lu.senih.gov
Specifically, Dpu-Δ11(2)-LPAE catalyzes the initial (Z)-11 desaturation of stearic acid to produce (Z)-11-octadecenoic acyl. lu.senih.gov This product is then chain-shortened to the (Z)-5-dodecenoic acyl precursor. lu.senih.gov The Dpu-Δ11(1)-APSQ desaturase displays unusual activity, producing Δ8 monounsaturated fatty acids. lu.senih.gov However, in the presence of (Z)-9-hexadecenoic acyl, it produces the diene intermediate (Z9,E11)-hexadecadienoic UFA. lu.senih.gov
A third desaturase, Dpu-Δ9-KPSE, exhibits typical Δ9 desaturase activity but can also produce E9 monounsaturated fatty acids. harvard.edulu.se When supplied with (Z)-7-tetradecenoic acyl, this enzyme forms (Z7,E9)-tetradecadienoic UFA, another key intermediate that can be chain-shortened to (Z5,E7)-dodecadienoic acyl. harvard.edulu.senih.gov The combined action of these three desaturases highlights the complexity and diversity of the chemical reactions involved in producing the dienoic structure of the pheromone. harvard.edunih.gov
Desaturases are pivotal in generating the vast structural diversity of moth pheromones by introducing double bonds at specific positions and with specific geometries (Z or E) in the fatty acyl chain. harvard.edud-nb.info
Reductase and Acyltransferase Activities in Pheromone Synthesis
Following the formation of the correct dienoic fatty acyl precursor, the subsequent steps in the biosynthesis of this compound involve reduction and esterification, catalyzed by fatty acyl reductases (FARs) and acyltransferases, respectively.
Fatty acyl reductases are responsible for converting the fatty acyl precursors into their corresponding fatty alcohols. researchgate.netnih.gov In insects, a specific clade of FARs, known as pheromone-gland-specific FARs (pgFARs), are dedicated to sex pheromone biosynthesis. nih.govresearchgate.net These enzymes exhibit selectivity for fatty acyl substrates of particular chain lengths and degrees of unsaturation. nih.govresearchgate.net In many moth species, a single pgFAR can be responsible for producing multiple alcohol components of a pheromone blend. nih.govlu.se The final ratio of pheromone components can be influenced by the substrate specificity of the FAR and the relative abundance of the different fatty acyl precursors in the pheromone gland. lu.se
The final step in the biosynthesis of this compound is the esterification of the (5Z,7E)-dodeca-5,7-dien-1-ol with a propionyl group. This reaction is catalyzed by an acyltransferase. While the genes encoding acetyltransferases for acetate (B1210297) ester pheromones have been challenging to identify, it is presumed that a similar enzyme with specificity for propionyl-CoA is involved in this final modification. nih.gov The activity of these terminal enzymes is crucial for producing the final, active pheromone molecule. harvard.edu
Genetic Regulation and Expression of Pheromone Biosynthetic Enzymes
The production of this compound and other moth sex pheromones is a tightly regulated process, both at the genetic and hormonal levels. The expression of the genes encoding the biosynthetic enzymes is often restricted to the female's pheromone gland and is temporally controlled to coincide with sexual maturity and calling behavior. researchgate.netresearchgate.net
The diversity of moth pheromones can evolve through mutations in the coding regions of biosynthetic genes or through changes in the regulation of their expression. mdpi.com The activation of different desaturase genes from existing mRNA in the pheromone gland is one mechanism for creating significant shifts in the pheromone blend. pnas.org This suggests that the evolution of new pheromone signals can occur through changes in gene regulation rather than the evolution of entirely new enzymes. mdpi.com
Studies on various moth species have shown that the expression of genes involved in pheromone biosynthesis, such as desaturases and fatty acyl reductases, is often highly specific to the pheromone gland. researchgate.netbiorxiv.org For instance, in Spodoptera, two distinct pgFARs were found to be expressed exclusively in the female pheromone gland. researchgate.net The relative expression levels of these genes can play a crucial role in determining the final ratio of pheromone components. researchgate.net
The entire biosynthetic pathway is under the control of a neurohormone called the pheromone biosynthesis activating neuropeptide (PBAN). tandfonline.commdpi.com PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate the production of pheromones. tandfonline.commdpi.com
Comparative Biosynthetic Strategies Across Pheromone-Producing Organisms
The biosynthesis of this compound in Dendrolimus punctatus shares fundamental similarities with the production of Type I pheromones in other moth species, yet also displays unique features. Type I pheromones are generally C10-C18 unsaturated fatty acid derivatives, including alcohols, aldehydes, and acetate esters. tandfonline.commdpi.com The biosynthetic pathways for these compounds are derived from fatty acid metabolism and typically involve desaturation, chain shortening, reduction, and terminal functional group modification. nih.govpnas.org
A key source of diversity in moth pheromones lies in the desaturase enzymes. harvard.edud-nb.info Different species have evolved desaturases with varying specificities for substrate chain length, and the position and stereochemistry of the introduced double bond. pnas.orgnih.gov For example, while many moths use Δ11-desaturases, the production of the (5Z,7E)-diene in D. punctatus involves the unusual action of Δ9- and Δ11-desaturases to create the conjugated system. harvard.edulu.se
The evolution of these biosynthetic pathways is thought to proceed through a "birth-and-death" model of gene evolution, particularly for the desaturase gene family. pnas.org This model involves gene duplication, followed by divergence of function or gene loss, allowing for the rapid evolution of new pheromone blends and contributing to reproductive isolation and speciation. pnas.orgmdpi.com
Furthermore, the final modification steps also contribute to pheromone diversity. While many moths produce acetate esters, the propionate (B1217596) ester found in the Dendrolimus pheromone blend represents another layer of biochemical specialization. doktornarabote.ru This comparative view highlights how a conserved set of enzymatic reactions has been modified and elaborated upon throughout evolution to generate the vast array of species-specific chemical signals used by moths.
Chemical Synthesis Methodologies and Stereochemical Control
Total Synthesis Approaches for (5Z,7E)-Dodecadien-1-yl Propanoate
The synthesis of this compound and its precursor, (5Z,7E)-dodecadien-1-ol, has been approached through several strategic disconnections, primarily focusing on the stereoselective construction of the C5-C6 (Z) and C7-C8 (E) double bonds.
The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. wikipedia.orglumenlearning.comlibretexts.org In the synthesis of conjugated dienes like (5Z,7E)-dodecadien-1-ol, the Wittig reaction is often employed to create the Z-configured double bond. wikipedia.org This typically involves the reaction of a stable phosphonium (B103445) ylide with an aldehyde. lumenlearning.commasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while non-stabilized ylides tend to yield the Z-alkene. youtube.com
The Julia-Kocienski olefination is another valuable method for stereoselective alkene synthesis, particularly for the formation of E,Z-conjugated dienes. acs.orgresearchgate.netresearchgate.net This reaction involves the coupling of a sulfone with an aldehyde or ketone. researchgate.net Researchers have developed modifications of the Julia-Kocienski reaction that allow for predictable control over the E/Z selectivity of the newly formed double bond, which is influenced by the structure of the aldehyde and the use of specific chelating agents. acs.org
A synthetic approach to (5Z,7E)-dodecadien-1-ol has utilized a Wittig-type coupling of an aldehyde with an ester-bearing phosphonium salt to construct the Z-alkene. researchgate.net
Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.netchemie-brunschwig.ch Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of conjugated dienes. jlu.edu.cnrsc.org
One reported synthesis of (5Z,7E)-dodecadien-1-ol utilizes a palladium-catalyzed coupling reaction as a key step. jlu.edu.cnepa.gov This involved the coupling of 7-bromo-(4Z, 6E)-4,6-heptadiene-1-al ethylene (B1197577) acetal (B89532) with a Grignard reagent. jlu.edu.cn The precursor, 7-bromo-(4Z, 6E)-heptadien-1-al, was itself synthesized stereoselectively via a tandem addition reaction of acrolein with acetylene (B1199291) in the presence of a palladium catalyst. jlu.edu.cnepa.gov
Iron-mediated cross-coupling reactions have also emerged as an efficient method for constructing the alkyl-alkenyl linkage in insect pheromones, offering a less toxic alternative to some traditional methods. beilstein-journals.org
The hydroboration-oxidation reaction is a classic method for the anti-Markovnikov hydration of alkenes, providing a route to terminal alcohols. bangor.ac.ukresearchgate.net In the synthesis of pheromones, this reaction is often used to introduce a primary alcohol functionality at the end of a carbon chain. nih.govthieme-connect.com
For instance, the hydroboration of a terminal alkene using a sterically hindered borane (B79455) like 9-borabicyclo[3.3.1]nonane (9-BBN) proceeds with high regioselectivity to place the boron atom on the less substituted carbon. bangor.ac.uk Subsequent oxidation with hydrogen peroxide in a basic solution yields the primary alcohol. bangor.ac.uk This strategy has been employed in the synthesis of various insect sex pheromones. bangor.ac.ukasianpubs.org
Strategies for Achieving High Isomeric Purity
The biological activity of pheromones is often highly dependent on their isomeric purity. The presence of even small amounts of other stereoisomers can significantly reduce or even inhibit the desired behavioral response in insects. Therefore, achieving high isomeric purity is a critical aspect of pheromone synthesis.
Several strategies are employed to ensure high isomeric purity:
Stereoselective Reactions: The use of highly stereoselective reactions, such as specific variations of the Wittig and Julia-Kocienski olefinations, is fundamental. wikipedia.orgresearchgate.net
Catalyst Control: In transition metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence the stereochemical outcome. beilstein-journals.org
Purification Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating isomers and purifying the final product. acs.org Commercial samples of (5Z,7E)-dodecadien-1-ol are often sold with a specified isomeric purity, for example, ~90% with up to 10% of the 5E,7E isomer. lgcstandards.com
Synthesis of Stereoisomers and Structural Analogs for Research
The synthesis of all possible stereoisomers of a pheromone is crucial for several research purposes. wikipedia.orgnih.gov It allows for the definitive identification of the active component by comparing the biological activity of the synthetic isomers with the natural pheromone. rsc.org Furthermore, studying the activity of different isomers and structural analogs helps in understanding the structure-activity relationship and the specific requirements of the insect's receptor system. wikipedia.orgresearchgate.netjlu.edu.cnnih.gov
For example, in the study of the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, various isomers of 5,7-dodecadien-1-yl acetate (B1210297) and its corresponding alcohols and propionates were synthesized and tested to determine the precise composition of the sex pheromone. plos.org
Practical Considerations in Laboratory-Scale Synthesis
While many synthetic routes are effective on a small laboratory scale, scaling up the synthesis of pheromones for commercial applications presents practical challenges. acs.org These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, and the efficiency and robustness of the reactions. semanticscholar.org
Key considerations for practical laboratory-scale synthesis include:
Convergent vs. Linear Synthesis: Convergent syntheses, where different fragments of the molecule are prepared separately and then joined together, are often more efficient for larger-scale production than linear syntheses.
Reagent Stoichiometry and Waste Generation: Minimizing the use of expensive reagents and reducing the generation of hazardous waste are important economic and environmental considerations. For example, the Wittig reaction generates triphenylphosphine (B44618) oxide as a byproduct, which can be difficult to remove from the product. lumenlearning.com
Purification Methods: Developing efficient and scalable purification methods is crucial for obtaining the pheromone in high purity.
The development of practical and cost-effective synthetic routes is essential for the use of pheromones in integrated pest management programs. semanticscholar.org
Chemoecological and Behavioral Biology
Pheromonal Function of (5Z,7E)-Dodecadien-1-yl Propanoate in Insect Communication
This compound is a crucial component of the sex pheromone blend for several moth species, particularly within the Dendrolimus genus. plos.orgnih.govfrontiersin.org In the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, this compound, abbreviated as Z5,E7-12:OPr, is one of five components identified from female pheromone gland extracts that elicit antennal responses in males. plos.orgnih.govnih.gov The other compounds are (Z)-5-dodecenyl acetate (B1210297) (Z5-12:OAc), (Z)-5-dodecenyl alcohol (Z5-12:OH), (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), and (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH). plos.orgnih.govnih.gov Similarly, it is a component of the sex pheromone of Dendrolimus punctatus. nih.govresearchgate.net The sex pheromones of Dendrolimus species generally consist of C12 5,7-dienes with alcohol, acetate, propionate (B1217596), or aldehyde functional groups, with species-specificity arising from different combinations and ratios of these components. plos.orgfrontiersin.orgplos.org
While Z5,E7-12:OPr is often a minor component in the blend, its presence is critical for eliciting optimal mating behaviors in males. plos.orgnih.gov For D. tabulaeformis, although a two-component blend of Z5,E7-12:OAc and Z5,E7-12:OH can initiate flight in males, the addition of Z5,E7-12:OPr is essential for inducing upwind flight and source contact. plos.orgplos.orgresearchgate.net This highlights the compound's role in the latter stages of the mating sequence.
Behavioral Responses to Synthetic Pheromone Blends in Model Organisms
The behavioral responses of male moths to synthetic pheromone blends containing this compound have been studied in detail, particularly using wind tunnel bioassays. These studies underscore the compound's importance in mediating specific flight behaviors.
In D. tabulaeformis, while a blend of the two major components, Z5,E7-12:OAc and Z5,E7-12:OH, is sufficient to make males take flight, the inclusion of Z5,E7-12:OPr is crucial for sustained upwind flight towards the pheromone source. plos.orgnih.gov The absence of this minor component, or its presence in an incorrect ratio, leads to a significant reduction in the number of males that successfully navigate the wind tunnel and make contact with the source. plos.org This demonstrates that Z5,E7-12:OPr is not just an attractant but a key modulator of oriented flight behavior.
The ratio of pheromone components is critical for eliciting the full behavioral repertoire in male moths. For D. tabulaeformis, the optimal ratio for attracting males and inducing source contact has been identified as approximately 100:100:4.5 for Z5,E7-12:OAc, Z5,E7-12:OH, and Z5,E7-12:OPr, respectively. nih.govnih.gov Deviations from this precise ratio result in a marked decrease in male response, indicating that the biosynthesis of these pheromone components is tightly regulated in females. nih.govnih.gov Wind tunnel assays have shown that increasing the proportion of Z5,E7-12:OPr beyond the optimal level can decrease the rate of source contact. researchgate.net This precise chemical signaling system helps to ensure species-specific mating and reproductive isolation. researchgate.net
Table 1: Behavioral Response of Male D. tabulaeformis to Different Pheromone Blends in Wind Tunnel Bioassays
| Pheromone Blend Composition (ng) | % Males Taking Flight | % Males with Upwind Flight | % Males Contacting Source |
| Z5,E7-12:OAc : Z5,E7-12:OH : Z5,E7-12:OPr | |||
| 2000 : 2000 : 0 | 100 | 88 | 24 |
| 2000 : 2000 : 45 | 100 | 96 | 60 |
| 2000 : 2000 : 90 | 100 | 100 | 72 |
| 2000 : 2000 : 150 | 100 | 92 | 44 |
| Solvent Control | 0 | 0 | 0 |
Data adapted from Kong et al., 2012. plos.org
The behavioral response to a pheromone blend can be modulated by the presence of other compounds, which can act as synergists or antagonists. In D. tabulaeformis, the two monoene components also found in the gland, Z5-12:OAc and Z5-12:OH, did not affect the behavioral response when added to the optimal three-component blend. nih.gov However, other structurally related compounds can have inhibitory effects. For instance, the addition of (5Z,7E)-5,7-dodecadienal (Z5,E7-12:Ald), a pheromone component of the sympatric species Dendrolimus superans, to the D. tabulaeformis blend resulted in decreased male captures. nih.govplos.org This suggests that Z5,E7-12:Ald acts as an antagonist, likely playing a role in maintaining reproductive isolation between these closely related species. plos.org The formate (B1220265) and propionate analogues of other moth pheromones have been shown to act as inhibitors in some species. annualreviews.org
Olfactory Receptor Neuron Activation and Signal Transduction Pathways
The perception of this compound and other pheromone components begins with their detection by olfactory receptor neurons (ORNs) located in specialized sensilla on the male moth's antennae. oup.comnih.govnih.gov
For a pheromone molecule to elicit a response, it must first traverse the aqueous sensillar lymph to reach the ORNs. This process is facilitated by soluble proteins called odorant-binding proteins (OBPs). scispace.comfrontiersin.org In D. tabulaeformis, three OBPs have been identified: DtabPBP1, DtabGOBP1, and DtabGOBP2. scispace.comnih.gov Fluorescence competitive binding assays have shown that all three of these proteins exhibit high binding affinities for Z5,E7-12:OPr. nih.govscispace.comnih.gov DtabPBP1 is expressed almost exclusively in the antennae of males, consistent with a role in pheromone perception. nih.govscispace.comnih.gov The high binding affinity of both general odorant binding proteins (GOBPs) and the pheromone-binding protein (PBP) for Z5,E7-12:OPr suggests its critical role in the olfactory process, despite being a minor component of the pheromone blend. nih.gov
Once the pheromone-OBP complex reaches the dendritic membrane of an ORN, the pheromone is thought to be released and bind to a specific olfactory receptor (OR). oup.comnih.gov This binding event initiates a signal transduction cascade, typically involving a G-protein, which leads to the opening of ion channels and the generation of an electrical signal. oup.comfrontiersin.org This signal is then transmitted to the brain, where it is processed to mediate the appropriate behavioral response. oup.comnih.gov The specificity of this interaction between the pheromone, OBP, and OR is fundamental to the insect's ability to distinguish between different chemical cues in its environment.
Table 2: Binding Affinities of D. tabulaeformis Odorant Binding Proteins to this compound
| Odorant Binding Protein | Ligand | Dissociation Constant (Ki in µM) |
| DtabPBP1 | This compound | 6.47 |
| DtabGOBP1 | This compound | 9.03 |
| DtabGOBP2 | This compound | 7.96 |
Data adapted from Zhang et al., 2014. scispace.com
Interspecific Pheromone Variation and Reproductive Isolation Mechanisms
Sex pheromones are a key factor in maintaining reproductive isolation among closely related and sympatric species. plos.orgresearchgate.net The specificity of the chemical signal, determined by the precise blend of components and their respective ratios, ensures that mating occurs only between conspecific individuals. plos.orgnih.gov The genus Dendrolimus provides a compelling example of this principle, where slight variations in the C12 5,7-diene chemical theme create species-specific communication channels. nih.gov
This compound (Z5,E7-12:OPr) is a component in the pheromone blends of several Dendrolimus species, but its presence and proportion vary, contributing to signal divergence. nih.gov For instance, the sex pheromone of Dendrolimus punctatus includes (5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH), (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), and Z5,E7-12:OPr. nih.gov Similarly, Z5,E7-12:OPr has been identified in D. tabulaeformis and D. suffuscus. nih.govnih.gov
The role of minor components in reproductive isolation is particularly significant. In southern China, Dendrolimus kikuchii is broadly sympatric with D. punctatus. While both use Z5,E7-12:OH and Z5,E7-12:OAc as major pheromone components, they do so in different ratios. researchgate.net Furthermore, minor components like (5Z)-5-dodecenyl acetate (Z5-12:OAc) for D. kikuchii and Z5,E7-12:OPr for D. punctatus are thought to enhance the specificity of their respective signals, preventing cross-attraction. researchgate.net This difference in pheromone composition serves as a premating reproductive isolation mechanism. researchgate.net
The table below illustrates the variation in the primary sex pheromone components among several Dendrolimus species, highlighting the role of different functional groups (alcohol, acetate, propionate, aldehyde) on the same C12 5,7-diene backbone in creating species-specific signals. nih.gov
Table 2: Primary Sex Pheromone Components in Dendrolimus Species
| Species | Primary Components |
|---|---|
| D. punctatus | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr |
| D. tabulaeformis | Z5,E7-12:OH, Z5,E7-12:OAc, Z5,E7-12:OPr |
| D. spectabilis | Z5,E7-12:OH, Z5,E7-12:OAc |
| D. suffuscus | Z5,E7-12:Ald, Z5-12:OH, Z5,E7-12:Ac, Z5,E7-12:OPr |
| D. kikuchii | Z5,E7-12:OAc, Z5,E7-12:OH, Z5-12:OAc |
| D. pini | Z5,E7-12:Ald |
| D. superans | Z5,E7-12:Ald |
| D. houi | E5,Z7-12:OH, E5,Z7-12:OAc, E5,Z7-12:Ald |
Data sourced from Kong et al. (2022), Jing et al. (2025), and Kong et al. (2011). nih.govresearchgate.netnih.gov
This variation demonstrates how related species can evolve distinct pheromone blends by altering the functional groups of a shared chemical scaffold or by changing the ratio of shared components, thus ensuring effective reproductive isolation. researchgate.netnih.gov
Table of Mentioned Compounds
| Abbreviation | Compound Name |
|---|---|
| Z5,E7-12:OPr | This compound |
| Z5,E7-12:Ald | (5Z,7E)-Dodecadienal |
| Z5-12:Ald | (Z)-5-Dodecenal |
| Z5-12:OH | (Z)-5-Dodecenol |
| Z5-12:OAc | (Z)-5-Dodecenyl Acetate |
| Z5,E7-12:OH | (5Z,7E)-Dodecadien-1-ol |
| Z7-12:OAc | (Z)-7-Dodecenyl Acetate |
| Z5,E7-12:Ac | (5Z,7E)-Dodecadienyl Acetate |
| E5,Z7-12:OH | (5E,7Z)-Dodecadien-1-ol |
| E5,Z7-12:OAc | (5E,7Z)-Dodecadien-1-yl Acetate |
Environmental Dynamics and Degradation
Abiotic Degradation Pathways in the Environment (e.g., Photo-oxidation, Hydrolysis)
Abiotic factors play a significant role in the degradation of pheromone compounds once they are released into the environment. For (5Z,7E)-dodecadien-1-yl propanoate, the primary abiotic degradation pathways are expected to be photo-oxidation and hydrolysis, owing to its chemical structure which includes a conjugated diene system and an ester functional group.
Photo-oxidation: The conjugated double bonds in the dodecadienyl chain are susceptible to degradation by atmospheric agents, particularly through oxidation initiated by ultraviolet (UV) radiation from sunlight and reactive oxygen species like ozone. researchgate.net This process can lead to the cleavage of the double bonds, resulting in the formation of smaller, more volatile compounds such as aldehydes and ketones, which may no longer be biologically active as a pheromone. researchgate.net Studies on related compounds, such as the codling moth pheromone, have shown that environmental factors like UV radiation and temperature can lead to the degradation of the active molecule, reducing its efficacy. scispace.com For instance, research on (E,E)-8,10-dodecadien-1-ol acetate (B1210297), a compound with a similar conjugated diene structure, indicates that light and air can cause rapid decomposition. researchgate.net The rate of photo-oxidation is influenced by environmental conditions, including the intensity of solar radiation and the presence of atmospheric oxidants.
Hydrolysis: The ester linkage in this compound is subject to hydrolysis, a reaction with water that cleaves the ester bond to yield the corresponding alcohol, (5Z,7E)-dodeca-5,7-dien-1-ol, and propanoic acid. This reaction can be catalyzed by either acids or bases present in the environment. plos.orgoup.com
Acid-catalyzed hydrolysis is a reversible reaction, typically slower than base-catalyzed hydrolysis. oup.comtandfonline.com
Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that proceeds more rapidly and goes to completion, forming a carboxylate salt and the alcohol. tandfonline.commdpi.com
The rate of hydrolysis is dependent on the pH of the environmental matrix (e.g., soil moisture, water bodies, leaf surface moisture) and the ambient temperature. Generally, the half-life of ester-containing pheromones decreases as the temperature increases. pnas.orguliege.be
The following table summarizes the key abiotic factors and their expected impact on the degradation of this compound, based on principles from related compounds.
| Abiotic Factor | Degradation Pathway | Expected Impact on this compound |
| UV Radiation | Photo-oxidation | Cleavage of conjugated double bonds, leading to loss of pheromonal activity. researchgate.net |
| Ozone/Oxygen | Oxidation | Breakdown of the hydrocarbon chain, especially at the diene system. researchgate.net |
| Temperature | Accelerates Reactions | Increases the rate of both photo-oxidation and hydrolysis, reducing the compound's half-life. scispace.compnas.org |
| Water/pH | Hydrolysis | Cleavage of the propanoate ester bond to form an alcohol and carboxylic acid/salt. plos.orgoup.com |
Biotic Degradation Processes in Natural Ecosystems
Biotic degradation involves the breakdown of chemical compounds by living organisms. For this compound, this occurs both within the target insect and in the wider environment through microbial action.
To maintain sensitivity to fluctuating pheromone concentrations in the air, male moths possess highly efficient enzymatic systems to rapidly degrade pheromone molecules that enter the sensory organs (antennae). pnas.orgnih.gov This rapid inactivation is crucial for the moth to navigate a pheromone plume and locate a mate. nih.gov The primary enzymes responsible for this process in ester-containing pheromones like this compound are carboxylesterases (CCEs), a type of Pheromone-Degrading Enzyme (PDE). plos.orgtandfonline.com
These enzymes are located in the sensillum lymph surrounding the olfactory receptor neurons in the antennae. tandfonline.com They hydrolyze the ester bond of the pheromone, converting it into the corresponding alcohol and carboxylic acid, which are typically inactive. plos.orgpnas.org Studies on various moth species have characterized the kinetics of these antennal esterases, revealing their high efficiency and specificity. pnas.orgresearchgate.netnih.gov For example, the sensillar esterase from the silkmoth Antheraea polyphemus was found to have a half-life of just 15 milliseconds for its acetate pheromone, demonstrating the incredible speed of this deactivation process. pnas.org While specific kinetic data for this compound are not available, data from related ester pheromones illustrate the general properties of these enzymes.
The table below presents kinetic parameters for antennal carboxylesterases from the moth Spodoptera littoralis acting on related acetate pheromones.
| Enzyme | Substrate | Km (μM) | Vmax (nM·s⁻¹) |
| SlCXE7 | (Z,E)-9,11-Tetradecadienyl Acetate | 56.6 | 64.8 |
| SlCXE7 | (Z,E)-9,12-Tetradecadienyl Acetate | 42.6 | 69.6 |
| Source: Adapted from research on Spodoptera littoralis carboxylesterases. researchgate.netnih.gov |
This rapid enzymatic degradation within the insect is a primary route of biological deactivation, ensuring the transient nature of the olfactory signal.
In the broader environment, this compound is subject to degradation by a diverse community of microorganisms, including bacteria and fungi, present in soil and water. mdpi.comnih.gov These microbes can utilize the pheromone as a source of carbon and energy, breaking it down into simpler, non-toxic compounds. frontiersin.orgresearchgate.net This process, known as biotransformation or biodegradation, is a key element in the environmental breakdown of organic compounds. aimspress.commdpi.com
The initial step in the microbial degradation of an ester-containing pheromone is typically the hydrolysis of the ester bond by microbial extracellular enzymes, such as esterases and lipases. mdpi.comfrontiersin.orgacs.org This cleavage would convert this compound into (5Z,7E)-dodeca-5,7-dien-1-ol and propanoic acid. Subsequently, the resulting long-chain alcohol and fatty acid can be further metabolized through pathways like β-oxidation. aimspress.commdpi.com
Numerous microbial genera are known for their ability to degrade hydrocarbons and esters. Fungi such as Aspergillus, Penicillium, and Fusarium, and bacteria like Pseudomonas, Bacillus, and Rhodococcus have been identified as effective degraders of various organic pollutants, including pesticides that contain ester linkages. mdpi.comfrontiersin.orgnih.gov Studies on the degradation of other lepidopteran pheromones in soil and water have shown half-lives ranging from a few hours to several days, confirming the role of microbes in their environmental removal. oecd.org For example, the half-life of gossyplure, an acetate ester pheromone, was found to be just 1 day in soil and 7 days in water. oecd.org
Persistence and Environmental Cycling of Pheromone Compounds
The persistence of this compound in the environment is a measure of how long it remains active before being degraded by the abiotic and biotic factors discussed above. Persistence is a crucial parameter, as it must be long enough to be effective for pest management but short enough to prevent undesirable long-term environmental accumulation. uliege.bebioone.org
Generally, straight-chain lepidopteran pheromones are considered to be of low persistence due to their volatility and susceptibility to environmental degradation. oecd.org The half-life of a pheromone can vary significantly depending on several factors:
Chemical Structure: The presence of functional groups like esters and conjugated dienes makes the molecule more susceptible to hydrolysis and oxidation.
Environmental Conditions: Higher temperatures, intense sunlight (UV radiation), and the presence of moisture accelerate degradation, leading to shorter persistence. uliege.bebioone.org For instance, the half-life of pheromone lures for the citrus leafminer was found to be significantly shorter in the hot summer (0.7 weeks) compared to the cooler spring (8.5-9.6 weeks). bioone.org
Formulation: The dispenser technology used to release the pheromone greatly influences its persistence. Slow-release formulations, such as PVC-resin dispensers or microcapsules, are designed to protect the pheromone from rapid degradation and release it at a controlled rate over an extended period, often for several weeks or months. researchgate.net
Environmental Matrix: The pheromone can be adsorbed onto surfaces like foliage, bark, and soil particles, which can affect its release rate and exposure to degradative forces. nih.gov
Studies on various lepidopteran pheromones indicate environmental half-lives that can range from hours to weeks, depending on these factors. This relatively rapid degradation minimizes the potential for bioaccumulation and long-term environmental contamination, which is a key advantage of using pheromones in integrated pest management programs. uliege.beoecd.org
Advanced Analytical Characterization in Research Settings
High-Resolution Chromatographic Techniques for Compound Separation and Purity Assessment
Chromatography is a fundamental tool for separating the components of a mixture. For a compound like (5Z,7E)-Dodecadien-1-yl Propanoate, which may exist with other isomers and related compounds, high-resolution separation is paramount.
Gas chromatography is a premier technique for the analysis of volatile compounds such as insect pheromones. nih.gov In this method, the sample is vaporized and passed through a long, thin column with the aid of an inert carrier gas. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase coating the column.
A Flame Ionization Detector (FID) is frequently paired with GC for the analysis of hydrocarbon-containing compounds. nih.gov The FID is highly sensitive and provides a response that is proportional to the mass of carbon atoms entering the flame, making it an excellent choice for quantification. nih.gov The separation of geometric isomers of conjugated dienes, like the (5Z,7E) and (5E,7E) isomers of dodecadien-1-yl propanoate, can be challenging and requires high-polarity capillary columns. researchgate.net While GC-FID is a powerful quantitative tool, achieving baseline separation of all four potential geometric isomers ((5Z,7E), (5E,7Z), (5Z,7Z), and (5E,7E)) can be difficult, sometimes resulting in overlapping peaks. researchgate.net
Table 1: Representative GC-FID Parameters for Isomer Purity Analysis
| Parameter | Value / Description |
| Column | High-polarity capillary column (e.g., DB-23, SP-2340) |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 10 min |
| Expected Elution Order | Typically, Z-isomers elute before E-isomers. The exact order depends on the specific column and conditions. |
High-Performance Liquid Chromatography (HPLC) serves as a powerful alternative and complementary technique to GC for analyzing and purifying pheromone isomers. researchgate.net In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).
For conjugated dienes, reverse-phase HPLC using columns like octadecylsilane (B103800) (ODS or C18) is particularly effective. researchgate.net This technique often provides superior resolution of geometric isomers compared to GC. researchgate.net In the analysis of similar dienyl compounds, (E)-isomers have been observed to elute later than their corresponding (Z)-isomers from an ODS column. researchgate.net HPLC is also invaluable for preparative scale work, where it can be used to isolate pure isomers for further spectroscopic analysis or biological assays. researchgate.net Detection is commonly achieved using a UV detector, as conjugated diene systems exhibit strong absorbance at specific wavelengths (e.g., around 230-240 nm).
Mass Spectrometric Approaches for Precise Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. numberanalytics.com When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a formidable tool for identifying components in a complex mixture. numberanalytics.comresearchgate.net
The electron ionization (EI) mass spectrum of this compound would not typically show a strong molecular ion peak (M+) due to the instability of the parent molecule under high energy ionization. However, characteristic fragmentation patterns would emerge. Key fragments would include the loss of the propanoate group and cleavage at various points along the dodecadienyl chain, particularly at the allylic positions, which helps in locating the double bonds.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Interpretation |
| 238 | Molecular Ion (M+) - Expected to be weak or absent |
| 164 | [M - C3H6O2]+ : Loss of propanoic acid |
| Various Alkene Fragments | Cleavage along the carbon chain, providing clues to double bond positions. |
Softer ionization techniques, such as Electrospray Ionization (ESI) when coupled with LC-MS, can be used to observe the molecular ion or protonated molecule with greater intensity, confirming the molecular weight with high precision. slu.seresearchgate.net
Spectroscopic Methods for Definitive Structural Assignment and Isomeric Purity Determination
While chromatography and mass spectrometry can separate and suggest structures, spectroscopic methods provide definitive confirmation of the molecular structure and the geometry of the double bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. For this compound, specific IR absorption bands are indicative of its functional groups and stereochemistry. A strong absorption band around 1740 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. The crucial region for determining isomeric purity is the out-of-plane C-H bending region. A distinct band around 965-985 cm⁻¹ is characteristic of a trans (E) double bond, while the corresponding cis (Z) double bond often shows a weaker band around 675-730 cm⁻¹. researchgate.net The presence and relative intensity of these bands can confirm the (5Z,7E) configuration.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. The conjugated diene system in this compound results in a characteristic UV absorption maximum (λmax). The exact position of this maximum is influenced by the geometry of the conjugated system and the solvent used. Generally, for a conjugated diene, the λmax is expected in the 230-240 nm range. This property is highly useful for detection in HPLC. researchgate.net
Quantitative Methodologies for Trace Pheromone Analysis in Complex Matrices
Quantifying minute amounts of this compound from environmental samples (e.g., air) or biological extracts (e.g., insect glands) presents a significant challenge. researchgate.net This requires highly sensitive and selective methods.
The standard approach involves sample collection and concentration using techniques like Solid-Phase Microextraction (SPME), where a coated fiber adsorbs the volatile pheromone from the air or headspace of a sample. numberanalytics.comresearchgate.net The fiber is then directly desorbed into the injector of a GC-MS system. This minimizes sample loss and contamination.
For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic ions of the target analyte. This dramatically increases sensitivity and selectivity, allowing for the detection and quantification of the pheromone at picogram or even femtogram levels. An internal standard, a known amount of a similar but chromatographically distinct compound, is typically added to the sample at the beginning of the extraction process to correct for any sample loss during preparation and analysis.
Future Research Directions and Theoretical Implications
Integrated Omics Approaches in Pheromone Biosynthesis and Reception (Genomics, Proteomics, Metabolomics)
The elucidation of the biosynthetic pathways that produce (5Z,7E)-Dodecadien-1-yl Propanoate and the neural pathways that perceive it will be greatly accelerated by integrated omics approaches. These technologies provide a holistic view of the molecular machinery of an organism. researchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can connect genes to functions and metabolites, moving beyond the study of single components to a systems-level understanding. researchgate.netnih.gov
Genomics provides the fundamental blueprint, identifying the genes potentially involved in pheromone production, such as desaturases, reductases, and acetyltransferases. sciopen.comTranscriptomics , by measuring gene expression levels (mRNA) in specific tissues like the female pheromone gland, reveals which genes are active during pheromone synthesis. rsc.orgProteomics complements this by identifying the actual proteins (enzymes) present and their post-translational modifications, confirming their role in the biosynthetic cascade. mdpi.com Finally, metabolomics analyzes the full suite of small molecules, including the final pheromone components and their precursors, providing a direct chemical snapshot of the metabolic state. rsc.orgnih.gov
Integrating these data streams is a formidable challenge but offers profound insights. nih.gov For instance, correlating the expression of specific gene transcripts with the presence of particular enzymes and the accumulation of pheromone precursors can definitively map out the biosynthetic pathway. rsc.org Artificial intelligence and advanced computational tools are becoming essential for analyzing these large, complex datasets to identify patterns and generate hypotheses. nih.gov Such an integrated workflow can uncover not only the core enzymes but also the regulatory networks that control the timing and quantity of pheromone production. rsc.orgnih.gov
Table 1: Application of Omics Technologies in Pheromone Research
| Omics Technology | Level of Analysis | Key Applications in Pheromone Research |
|---|---|---|
| Genomics | DNA | Identification of gene families involved in biosynthesis (e.g., desaturases, reductases) and reception (e.g., odorant receptors). nih.govsciopen.com |
| Transcriptomics | RNA | Quantifying gene expression in pheromone glands or antennae to identify active biosynthetic or receptor genes. rsc.org |
| Proteomics | Proteins | Identifying and quantifying enzymes and receptors, including post-translational modifications, to confirm function. mdpi.com |
| Metabolomics | Metabolites | Profiling pheromone components, precursors, and related metabolites to understand the final chemical output. rsc.org |
| Integrated Omics | Systems-Level | Combining datasets to build comprehensive models of pheromone biosynthesis, regulation, and reception pathways. researchgate.netnih.gov |
Computational Chemistry and Molecular Modeling of Pheromone-Receptor Interactions
Understanding how this compound is detected with exquisite sensitivity and specificity by male moth antennae requires a detailed picture of the interaction between the pheromone molecule and its receptor. Computational chemistry and molecular modeling are powerful tools for investigating these interactions at an atomic level. researchgate.net
Researchers can construct three-dimensional models of pheromone receptors—which are typically G-protein coupled receptors (GPCRs)—using homology modeling, where the known structure of a related protein is used as a template. researchgate.netelsevier.es Once a model of the receptor is built, molecular docking simulations can predict the most likely binding pose of the pheromone molecule within the receptor's binding pocket. elsevier.es These simulations calculate the binding energy and identify the specific amino acid residues that form crucial contacts with the pheromone through various molecular interactions. researchgate.net
These computational models can generate testable hypotheses. nih.gov For example, they can predict how mutations in specific amino acids within the receptor might alter its binding affinity or specificity for this compound versus similar molecules. These predictions can then be validated experimentally by expressing the mutated receptor in a heterologous system (like Xenopus oocytes or HEK293 cells) and measuring its response to the pheromone. researchgate.net Furthermore, biophysical models can simulate the entire transduction cascade, from the initial binding event to the generation of a nerve impulse, providing insights into the dynamics of the cellular response. nih.govplos.org
Evolutionary Trajectories of Pheromone Communication Systems
Pheromone communication systems are subject to strong selective pressures and are thought to be major drivers of speciation in insects, particularly moths. pnas.orgoup.com Future research will continue to explore the evolutionary trajectories that lead to the diversification of these signaling systems. The use of this compound by certain species of pine caterpillars (Dendrolimus) provides a specific case within this broader evolutionary puzzle. researchgate.netjlu.edu.cn
A key question is how new pheromone signals and the corresponding male preferences evolve in a coordinated manner. mdpi.com Studies in Spodoptera and Ostrinia moths have shown that gene duplication is a critical mechanism. pnas.orgmdpi.comresearchgate.net A gene encoding a pheromone receptor or a biosynthetic enzyme can be duplicated, allowing one copy to maintain the original function while the other is free to evolve a new one, such as binding to a novel pheromone component or producing a new molecule. pnas.orgresearchgate.net This can lead to shifts in the pheromone blend, creating reproductive barriers between populations and ultimately leading to the formation of new species. pnas.orgresearchgate.net
Reconstructing the evolutionary history of these systems involves phylogenetic analysis of the genes involved in both production and reception. royalsocietypublishing.org By comparing these gene trees across related species, scientists can infer when key changes, such as gene duplications or losses, occurred. researchgate.net This "birth-and-death" model of gene evolution helps explain the diversity of olfactory adaptations seen across insect species. oup.com Investigating the genetic basis of pheromone differences between closely related Dendrolimus species could reveal the specific evolutionary steps that led to the adoption of this compound as a key signaling molecule.
Table 2: Key Concepts in the Evolution of Pheromone Communication
| Concept | Description |
|---|---|
| Signal-Receiver Coevolution | The process by which the female-produced pheromone signal and the male's specific receptor evolve in concert to maintain effective communication. mdpi.com |
| Gene Duplication | A primary mechanism for evolutionary innovation, allowing one gene copy to diverge and acquire a new function (neofunctionalization) or subdivide the original function (subfunctionalization). pnas.orgresearchgate.net |
| Reproductive Isolation | Differences in pheromone blends between populations can act as a prezygotic barrier to mating, preventing gene flow and promoting speciation. pnas.orgoup.com |
| "Birth-and-Death" Evolution | A model describing the rapid evolution of olfactory receptor gene families, where new genes are created by duplication ("birth") and become non-functional through mutation ("death"). oup.com |
Development of Novel Biosynthesis and Synthetic Biology Strategies for Pheromone Production
The chemical synthesis of complex, stereospecific pheromones like this compound can be costly and environmentally hazardous. eurekalert.orgresearchgate.net A major frontier in biotechnology is the development of biological systems for producing these molecules sustainably. This field, often termed "synthetic biology" or "metabolic engineering," involves hijacking the metabolism of microorganisms or plants to turn them into cellular factories for high-value chemicals. lu.senih.gov
The process begins with identifying the complete set of enzymes required for the pheromone's biosynthetic pathway, a task aided by the omics approaches described earlier. sciopen.com These genes, often sourced from the insect itself, can then be assembled into multigene constructs and introduced into a host organism. researchgate.netnih.gov Promising platforms include baker's yeast (Saccharomyces cerevisiae) and various plants, such as tobacco species (Nicotiana spp.). researchgate.netnih.gov
These "green chemistry" approaches offer several advantages. lu.se They can produce pheromones with high purity and the correct stereochemistry, which is often difficult to achieve with conventional synthesis. researchgate.net Production can be scaled up in fermenters or grown in fields, potentially leading to a more cost-effective and environmentally friendly supply of pheromones for use in pest management programs. eurekalert.orgresearchgate.net Future research will focus on optimizing these biological production systems by fine-tuning enzyme expression, improving metabolic flux towards the desired product, and exploring novel host organisms. eurekalert.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (5Z,7E)-dodecadien-1-ol |
| (5Z,7E)-dodecadien-1-yl acetate (B1210297) |
| (5Z,7E)-5,7-dodecadien-1-yl aldehyde |
| (5E,7Z)-5,7-dodecadien-1-yl acetate |
| (5E,7Z)-dodecadien-1-ol |
| (Z,E)-9,11-tetradecadienyl acetate |
| (Z)-5-dodecenyl acetate |
| (Z)-5-dodecenyl alcohol |
| (Z)-11-hexadecenol |
| (Z)-11-hexadecenyl acetate |
| (Z)‐11‐hexadecenal |
| Acetylene (B1199291) |
| Acrolein |
| Diacylglycerol (DAG) |
| Inositol 1,4,5-triphosphate (IP3) |
| Linoleic acid |
| Linolenic acid |
Q & A
Q. What are the standard synthetic protocols for (5Z,7E)-Dodecadien-1-yl Propanoate, and how do reaction conditions influence stereochemical outcomes?
Q. How can researchers safely handle this compound given its reactivity?
- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation/contact; if exposed, rinse with water (15 min for eyes). Store under nitrogen at –20°C to prevent oxidation. Safety protocols align with ChemScene’s guidelines for dienyl esters (e.g., flammability and toxicity warnings) .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with biological targets (e.g., insect pheromone receptors). Compare with analogs like ED-71 derivatives, where anti-cancer activity correlates with 5Z,7E geometry . Validate predictions via in vitro assays (e.g., cell proliferation inhibition) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Conduct meta-analysis of peer-reviewed data, focusing on variables like:
Q. How can reaction yields for this compound synthesis be optimized using DOE (Design of Experiments)?
- Methodological Answer : Apply a factorial design to test variables:
-
Catalyst loading (5–10 mol%)
-
Temperature (30–70°C)
-
Solvent (toluene vs. THF)
Analyze via ANOVA to identify significant factors. For instance, shows that increasing catalyst 4 to 7 mol% in toluene boosts yield from 41% to 69% .- Data Table :
| Variable | Range Tested | Optimal Value | Effect on Yield |
|---|---|---|---|
| Catalyst Loading | 5–10 mol% | 7 mol% | +28% |
| Temperature | 40–60°C | 50°C | +15% |
| Solvent | Toluene/THF | Toluene | +22% |
Literature Search Strategies
Q. How can researchers efficiently locate peer-reviewed studies on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
